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Get Quote

Executive Summary
YM-60828 is a synthetic, orally active, small-molecule anticoagulant developed to address the

critical limitation of direct thrombin inhibitors and Vitamin K antagonists: the narrow therapeutic

window between antithrombotic efficacy and bleeding risk. Chemically defined as [N-[4-[(1-

acetimidoyl-4-piperidyl)oxy]phenyl]-N-[(7-amidino-2-naphthyl)methyl]sulfamoyl]acetic acid

dihydrochloride, YM-60828 represents a pivotal class of Direct Factor Xa (FXa) Inhibitors.

This guide provides a technical deep-dive into the selective inhibition profile of YM-60828,

distinguishing its mechanism from direct thrombin (Factor IIa) inhibition. We present the

structural basis of this selectivity, quantitative kinetic data, and a validated experimental

framework for reproducing these selectivity assays in a drug discovery setting.

Mechanistic Profile & Structural Basis[1]
The Target: Factor Xa vs. Thrombin
The coagulation cascade functions as a biological amplifier.[1] Factor Xa sits at the

convergence of the intrinsic and extrinsic pathways. It is estimated that inhibition of one
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molecule of Factor Xa prevents the generation of approximately 1,000 molecules of thrombin.

[1]

YM-60828 Mechanism: It acts as a competitive, reversible inhibitor of Factor Xa. Unlike

heparin, it does not require Antithrombin III (ATIII) as a cofactor.

Structural Selectivity: Crystallographic and SAR (Structure-Activity Relationship) studies

suggest YM-60828 adopts an L-shaped conformation within the FXa active site. The

naphthalene moiety interacts with the S4 hydrophobic pocket of FXa, a feature less

accessible or distinct in Thrombin, thereby conferring high selectivity.

Signaling Pathway Visualization
The following diagram illustrates the precise intervention point of YM-60828 within the

coagulation cascade, highlighting the downstream preservation of Thrombin's other

homeostatic roles (e.g., Protein C activation) compared to direct Thrombin inhibitors.
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Figure 1: Coagulation cascade emphasizing the selective blockade of Factor Xa by YM-60828,

preventing the "Thrombin Burst" without directly blocking catalytic Thrombin activity.
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Pharmacodynamics & Selectivity Data[2][3][4][5]
The hallmark of YM-60828 is its ability to inhibit coagulation without prolonging Thrombin Time

(TT), a direct measure of thrombin activity.

Enzyme Kinetics (Selectivity Ratios)
The following data summarizes the inhibitory constants (

) against human serine proteases. Note the >75,000-fold selectivity for FXa over Thrombin.

Enzyme Target
Ki (Dissociation
Constant)

Selectivity Ratio
(vs FXa)

Clinical Implication

Factor Xa (Free) 1.3 nM 1 High Potency

Prothrombinase

Complex
7.7 nM (IC50) ~6

Potent in physiological

complex

Thrombin (Factor IIa)
> 100,000 nM (> 100

µM)
> 76,900

No direct Thrombin

inhibition

Trypsin > 10,000 nM > 7,000
Low off-target

digestive risk

Coagulation Parameters (Ex Vivo)
Concentrations required to double the clotting time in human plasma:
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Assay
Parameter
Measured

Concentration (µM) Interpretation

FXa Clotting Time
Extrinsic/Intrinsic

Convergence
0.10

Direct target

engagement

PT Extrinsic Pathway 0.21
Effective

anticoagulant

APTT Intrinsic Pathway 0.24 Balanced efficacy

Thrombin Time (TT)
Fibrinogen -> Fibrin

conversion
> 100

Specific Feature:

Does not impair

Thrombin's ability to

clot fibrinogen directly.

[2]

Experimental Validation Framework
To validate the selectivity of YM-60828 or similar analogues, researchers must employ a dual-

assay approach: Chromogenic Kinetics (for molecular selectivity) and Plasma Clotting (for

functional efficacy).

Workflow Logic
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Figure 2: Screening workflow to confirm "Xa-selective" profile. Phase 2 is critical to verify lack

of Thrombin inhibition.
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Protocol A: Chromogenic Determination of Ki (FXa vs
Thrombin)
Objective: Determine the inhibitory constant (

) of YM-60828. Principle: The inhibitor competes with a chromogenic substrate (p-nitroaniline
release) for the active site of the protease.

Materials:

Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4.

Enzymes: Human Factor Xa (0.5 nM final); Human Thrombin (0.5 nM final).

Substrates: S-2222 (for FXa); S-2238 (for Thrombin).

Detection: Microplate reader at 405 nm.

Step-by-Step Methodology:

Preparation: Dilute YM-60828 in DMSO to create a 10-point concentration series (0.01 nM to

100 µM).

Incubation: Add 20 µL of enzyme solution to 20 µL of inhibitor solution in a 96-well plate.

Incubate for 10 minutes at 37°C to reach equilibrium.

Initiation: Add 100 µL of specific chromogenic substrate (at

concentration: ~200 µM for S-2222).

Measurement: Monitor absorbance at 405 nm kinetically for 10 minutes.

Analysis: Calculate initial velocity (

). Plot

vs. [Inhibitor]. Fit to the Morrison equation (tight-binding) for FXa and standard IC50 inhibition
curves for Thrombin.
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Validation Check: The curve for Thrombin should remain flat (100% activity) up to 100 µM

if the compound is truly selective.

Protocol B: Thrombin Time (TT) Exclusion Assay
Objective: Confirm that YM-60828 does not interfere with Thrombin-mediated fibrin generation.

Causality: If YM-60828 prolongs TT, it implies direct Thrombin binding, violating the selectivity

profile.

Step-by-Step Methodology:

Plasma Prep: Harvest Citrated Human Plasma (PPP).

Spiking: Spike plasma with YM-60828 at high concentration (100 µM). Include a vehicle

control (DMSO) and a positive control (Argatroban or Dabigatran).

Reagent: Add commercial Thrombin reagent (approx 1.5 - 3.0 NIH units/mL).

Timing: Measure time to clot formation using a mechanical or optical coagulometer.

Result Interpretation:

Selective FXa Inhibitor (YM-60828): TT

Control (e.g., 15-20 seconds).

Thrombin Inhibitor:[3][4][5][2][6] TT > 120 seconds (unclottable).

Therapeutic Implications
The data surrounding YM-60828 highlights the "Safety-Efficacy Decoupling" inherent to FXa

inhibitors:

Bleeding Time Separation: In rat thrombosis models, YM-60828 demonstrated a wide margin

between the antithrombotic dose (

) and the bleeding time prolongation dose.[7] The risk-benefit ratio (

bleeding /
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thrombosis) is significantly higher than that of heparin or argatroban.

No Rebound: Unlike Thrombin inhibitors, which can upregulate thrombin generation via

feedback loops, FXa inhibition dampens the burst without completely shutting down basal

hemostasis required for vessel wall repair.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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